molecular formula C25H26N4O2 B11286942 2-[(4-Benzylpiperidino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

2-[(4-Benzylpiperidino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B11286942
M. Wt: 414.5 g/mol
InChI Key: TWHUQHONCULGOP-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperidino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound with a molecular formula of C25H26N4O2 and a molecular weight of 414.50 g/mol . This compound is part of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(4-Benzylpiperidino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves multiple steps, starting with the preparation of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The benzylpiperidine moiety is then introduced via a nucleophilic substitution reaction, followed by the addition of the carbonyl group .

Chemical Reactions Analysis

2-[(4-Benzylpiperidino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Benzylpiperidino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine derivatives, such as those used as CDK2 inhibitorsFor example, ribociclib and palbociclib are selective CDK4/6 inhibitors featuring pyrrolo[2,3-D]pyrimidine and pyrido[2,3-D]pyrimidine moieties, respectively .

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

5-(4-benzylpiperidine-1-carbonyl)-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C25H26N4O2/c1-17-7-6-12-29-22(17)26-23-20(24(29)30)16-21(27(23)2)25(31)28-13-10-19(11-14-28)15-18-8-4-3-5-9-18/h3-9,12,16,19H,10-11,13-15H2,1-2H3

InChI Key

TWHUQHONCULGOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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